Iron(III) oxide

Catalog No.
S589607
CAS No.
1309-37-1
M.F
Fe2O3
M. Wt
159.69 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) oxide

CAS Number

1309-37-1

Product Name

Iron(III) oxide

IUPAC Name

oxo(oxoferriooxy)iron

Molecular Formula

Fe2O3

Molecular Weight

159.69 g/mol

InChI

InChI=1S/2Fe.3O

InChI Key

JEIPFZHSYJVQDO-UHFFFAOYSA-N

SMILES

O=[Fe]O[Fe]=O

Solubility

Solubility in water: none

Canonical SMILES

O=[Fe]O[Fe]=O

Catalysis

Iron(III) oxide serves as a catalyst in various chemical reactions, including:

  • Water splitting: Researchers investigate its potential to efficiently split water molecules into hydrogen and oxygen using sunlight, a potential clean energy source .
  • Degradation of pollutants: Iron(III) oxide is studied for its ability to degrade organic pollutants in water and air through photocatalysis or Fenton reactions .

Material Science

Researchers explore the unique properties of iron(III) oxide for various material science applications:

  • Nanoparticles: Iron(III) oxide nanoparticles exhibit size- and shape-dependent properties, making them attractive for applications like magnetic resonance imaging (MRI) contrast agents, drug delivery, and sensors .
  • Battery materials: Iron(III) oxide is investigated as a potential electrode material in lithium-ion batteries due to its high theoretical capacity and low cost .

Environmental Science

Iron(III) oxide plays a role in various environmental science research areas:

  • Remediation: Iron(III) oxide is used to remove arsenic and other contaminants from water and soil due to its high adsorption capacity .
  • Redox processes: Iron(III) oxide plays a crucial role in the biogeochemical cycling of iron, influencing various environmental processes like oxygen availability and nutrient cycling .

Physical Description

DryPowder
REDDISH BROWN-TO-BLACK CRYSTALS OR POWDER.

Density

5.24 g/cm³

Melting Point

1565 °C

Other CAS

12713-03-0
1309-37-1

Wikipedia

Iron(III) oxide

Drug Warnings

Various studies have shown that various cell types can be labeled with iron oxide particles and visualized by magnetic resonance imaging (MRI). However, reported protocols for cell labeling show a large variation in terms of labeling dose and incubation time. It is therefore not clear how different labeling protocols may influence labeling efficiency... /Super paramagnetic iron oxide particles & microparticles of iron oxide/

Biological Half Life

Half life = 33 days. In rat lung after iron particles are inhaled and deposited in lung. /Iron/

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Methods of Manufacturing

Alkali precipitation and/or calcination of various iron salts (synthetic); prepared from ores by washing, drying, grinding, blending, and calcining (natural)
Involves the dehydration of synthetic yellow iron oxides in furnaces using controlled temperatures and oxidizing conditions
In Europe ... synthetic red iron oxide is produced by oxidizing the FeO portion of Fe3O4 (black iron oxide) under controlled heating and oxidation conditions
Red iron oxide is formed by atomizing iron pentacarbonyl and burning in an excess of air.
... Prepared synthetically by heating brown iron hydroxide oxide.

General Manufacturing Information

Construction
Paint and coating manufacturing
Umber: ACTIVE
Iron oxide (Fe2O3): ACTIVE
... As source of iron in salt blocks and feeds. ... FDA for many years permitted misleading claims or inferences that it was source of iron ... subsequent biologic availability trials in rats, chicks, cattle, and sheep ... confirmed ... worthlessness as source of iron. ... Used as tracer of feeds ... in nutrition studies.
More than 3-4% of oxide of iron will make sticky superphosphate
Although the supply of natural iron oxide pigments is adequate to satisfy pigment demand, synthetic products have been developed which have better uniformity, strength, and brilliance compared to natural pigments
Usually used in cake form or impregnated in paper or cloth.

Interactions

The concurrent administration of a cocarcinogenic carrier particle such as ferric oxide (Fe2O3) and the polycyclic aromatic hydrocarbon lung carcinogen benzo(a)pyrene (BaP) results in a decreased latency and an increased incidence in the production of lung tumors in hamsters compared to the administration of BaP alone. The pulmonary alveolar macrophage (AM), the primary lung defense cell, has been shown to endocytize BaP, metabolize BaP to a more biologically active form, and then release the metabolites. Therefore, a study was undertaken to determine in a dose-response manner the effect of AM phagocytosis of a carrier particle (Fe2O3) on the metabolism of a carcinogen (BaP) and on the production of reactive oxygen. The AM were lavaged from hamsters and cultured in suspension (2.5 x 10+6 cells/vial) with BaP (62.5 nmol, 14C labeled) alone or adsorbed onto 0.5, 1.0, or 2.0 mg Fe2O3 in the presence of cytochrome c. Following separate ethyl acetate extractions of the AM and medium, the metabolites were isolated by high-performance liquid chromatography (HPLC) and quantified by liquid scintillation spectrometry. The production of superoxide anions was monitored by the reduction of cytochrome c. Concurrent exposure of AM to BaP-coated Fe2O3 resulted in a significant increase in the amount of BaP metabolites and superoxide anions produced with dose of Fe2O3. The following metabolites were identified in both the medium and the AM: 9,10-dihydrodiol, 7,8-dihydrodiol, 4,5-dihydrodiol, 9-hydroxy, 3-hydroxy, and 3,6-quinone. In general, the 7,8-dihydrodiol, which is considered to be the precursor of the ultimate carcinogenic metabolite of BaP, and superoxide anions, which have been shown to produce localized lipid peroxidation and edema in vivo, were significantly enhanced (p = .05, Duncan's multiple comparison test) in AM exposed to all doses of Fe2O3 when compared to AM exposed to BaP alone. This Fe2O3 dose-related enhancement of superoxide anion production is indicative of increased endocytic capacity resulting in a greater amount of total metabolites being produced, in particular, the dihydrodiols of BaP, which are considered to be products of the active metabolic pathway of BaP.
The association of small quantities of ferric oxide with benzo(a)pyrene (BaP) appears to increase in vivo the toxic effect of BaP. The effect of Fe2O3 may be mediated by the recruitment of alveolar macrophages. These cells would contribute to the production of toxic and carcinogenic BaP metabolites and would stimulate development of tumors by producing cellular mediators of inflammation. In order to understand the mechanism of the synergic effect, ... male Sprague Dawley rats 3 weeks of age /were instilled/ with a single dose: Fe2O3 (3 mg) or BaP (3 mg)/combination Fe2O3-BaP (3 mg-3 mg) in 200 microliters of physiological saline solution. Control group of identical size (treated with physiological saline solutions and untreated) were used for this study. Animals were sacrificed 48 hours after instillation and a bronchoalveolar lavage (BAL) was performed. ... An increased malonaldehyde level /was observed/ for rats intoxicated with Fe2O3 (123%), BaP (31%) and Fe2O3 + BaP (56%). The levels of PMN elastase and cathepsin B and L were increased: Fe2O3 (51-58%), BaP (52-27%). This effect was not seen for rats intoxicated by Fe2O3 + BaP. The free alpha(1)-antitrypsin was decreased with the three toxics (Fe2O3: 44%--BaP: 42%--Fe2O3: 41%). The inhibitory capacity of alpha(1)-antitrypsin was lower in groups of rats instilled with toxics.
... The fibrogenic potential of quartz, quartz and ferric oxide administered together, fibrous glass, and hydrated alumina were studied by multiple intratracheal instillation in groups of male Lak:LVG Syrian golden hamsters. Dose-related decreases in survival were evident for the groups instilled with the two highest doses of quartz or quartz and ferric oxide. Instillation of quartz or quartz and ferric oxide induced the greatest pulmonary fibrosis in response to the materials tested. However, the dense fibrous tissue present in the lungs in classical human silicosis and in experimental silicosis of rats was not observed in this study... /Ferric oxide/
The repeated intratracheal instillation, in hamsters, of ferric oxide suspended in normal saline did not give rise to lung tumors. However, given together with benzo(a)pyrene or with systemically administered diethylnitrosamine, an increased yield of lung tumors was obtained. Ferric oxide was thought to be a carcinogenic cofactor, possibly acting by retarding clearance of an inhaled carcinogen or by inducing cytopathological changes that make the cells of the respiratory tract more susceptible to carcinogens.
... Sprague Dawley rats 10 d of age were exposed by inhalation to two different concentrations of ultrafine iron particles (30 or 100 ug/cu m) in combination with soot particles adjusted to maintain a total particle concentration of 250 ug/cu m. Exposure at 10 d and again at 23 d of age was for 6 hr/d for 3 d. Oxidative stress was observed at both Fe concentrations in the form of significant elevations in glutathione disulfide (GSSG) and GSSG/glutathione (GSH) ratio and a reduction in ferric/reducing antioxidant power in bronchoalveolar lavage. A significant decrease in cell viability associated with significant increases in lactate dehydrogenase (LDH) activity, interleukin-1-beta (IL-1beta), and ferritin expression was noted following exposure to particles containing the highest Fe concentration. Iron from these particles was shown to be bioavailable in an in vitro assay using the physiologically relevant chelator, citrate. Data indicate that combined Fe and soot particle exposure induces oxidative injury, cytotoxicity and pro-inflammatory responses in the lungs of neonatal rats. /Iron particles/

Stability Shelf Life

Iron is rapidly oxidized in damp or salty air (rust) /Iron/

Dates

Modify: 2023-08-15

Explore Compound Types